molecular formula C18H16FN3O B14177115 N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine CAS No. 920528-37-6

N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine

Cat. No.: B14177115
CAS No.: 920528-37-6
M. Wt: 309.3 g/mol
InChI Key: DSWLDOMGVCOSOC-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine is an organic compound with the molecular formula C18H16FN3O This compound is characterized by the presence of a pyrazine ring substituted with a fluorophenyl and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

920528-37-6

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine

InChI

InChI=1S/C18H16FN3O/c1-23-16-4-2-3-14(9-16)17-11-20-12-18(22-17)21-10-13-5-7-15(19)8-6-13/h2-9,11-12H,10H2,1H3,(H,21,22)

InChI Key

DSWLDOMGVCOSOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=CC(=N2)NCC3=CC=C(C=C3)F

Origin of Product

United States

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